1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide
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Overview
Description
1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 3,5-difluoroaniline with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the difluorophenyl ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide
- 1-(3,4-Difluorophenyl)-N,N-dimethylmethanesulfonamide
- 1-(2,4-Difluorophenyl)-N,N-dimethylmethanesulfonamide
Uniqueness
1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity compared to other difluorophenyl sulfonamides .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N,N-dimethylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2S/c1-12(2)15(13,14)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJFFNJXIKDLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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